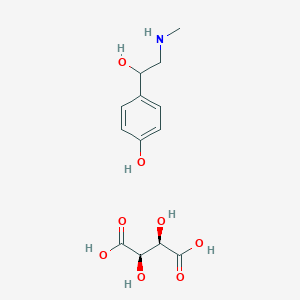

N,N'-dibenzylpropanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N,N'-Dibenzylpropanediamide often involves complex organometallic reactions or cyclopalladation processes. For instance, solvated palladium(II) complexes with potentially cyclopalladating dibenzyl ligands have been synthesized to study the mechanisms of cyclopalladation in various solvents (Yagyu, Aizawa, & Funahashi, 1998). This research provides insights into the formation and characterization of complexes that share structural features with N,N'-Dibenzylpropanediamide.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N'-Dibenzylpropanediamide can be elucidated using various spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure and Hirshfeld surface analysis of N-(Dibenzylcarbamothioyl)-3-methylbutanamide, a thiourea derivative, were determined, highlighting the significance of intermolecular contacts in the stabilization of the crystal structure (Gumus et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds related to N,N'-Dibenzylpropanediamide often explore the functionalization of cyclic and acyclic compounds. For instance, oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide has been demonstrated, showcasing a method to transform N-benzyl related compounds (Moriyama, Nakamura, & Togo, 2014).

Physical Properties Analysis

The physical properties of compounds structurally related to N,N'-Dibenzylpropanediamide, such as solubility, melting point, and crystallinity, can be inferred from studies on similar substances. Research on N-heterocyclic carbenes and their role as organocatalysts and structural components in polymer synthesis sheds light on the physical behavior and reactivity of carbene-related structures, which may provide parallels to the physical properties of N,N'-Dibenzylpropanediamide (Fèvre, Pinaud, Gnanou, Vignolle, & Taton, 2013).

Chemical Properties Analysis

The chemical properties of N,N'-Dibenzylpropanediamide-like compounds can be explored through reactivity studies, such as N-heterocyclic carbene-catalyzed reactions, which offer insights into the potential catalytic activities and reactivity patterns of N,N'-Dibenzylpropanediamide (Du, Li, & Wang, 2009).

Applications De Recherche Scientifique

Photolabile Groups in Polymer Science

Research on polymers featuring photolabile groups, such as o-nitrobenzyl derivatives, indicates significant interest in modifying polymer properties through irradiation. This method has applications in creating photodegradable hydrogels, functionalizing copolymers, thin film patterning, and developing photocleavable bioconjugates. These advancements suggest potential areas where N,N'-dibenzylpropanediamide could find utility in polymer and materials science, given its structural relevance to photolabile compounds (Zhao et al., 2012).

N-Heterocyclic Carbenes in Chemistry

N-Heterocyclic carbenes (NHCs) represent a class of compounds with growing importance in organic chemistry, including catalysis and the stabilization of reactive species. Given the structural complexity and reactivity of N,N'-dibenzylpropanediamide, research on NHCs could provide insights into its potential applications in catalytic processes or as a precursor for NHC ligand synthesis (Hopkinson et al., 2014).

Melatonin-N,N-Dibenzyl(N-Methyl)amine Hybrids

The development of melatonin-N,N-dibenzyl(N-methyl)amine hybrids for Alzheimer's disease research, showcasing neurogenic, antioxidant, cholinergic, and neuroprotective properties, demonstrates the potential for N,N'-dibenzylpropanediamide derivatives in medicinal chemistry. Such hybrids could contribute to CNS repair and serve as a foundation for exploring similar compounds (López-Iglesias et al., 2014).

NHCs in Materials Chemistry

The application of NHCs in materials chemistry, including surface functionalization and development of nanoparticles, suggests potential avenues for the use of N,N'-dibenzylpropanediamide in creating functional materials. Its structural attributes could be valuable in the synthesis of novel materials or as a ligand for metal complexes (Smith et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

N,N'-dibenzylpropanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-16(18-12-14-7-3-1-4-8-14)11-17(21)19-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVWHPMKFVUGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

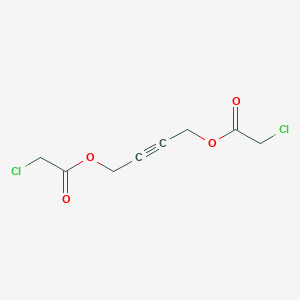

C1=CC=C(C=C1)CNC(=O)CC(=O)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352753 |

Source

|

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N'-dibenzylpropanediamide | |

CAS RN |

10255-99-9 |

Source

|

| Record name | n,n'-dibenzylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)